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Compound of Interest

Compound Name: 8-Bromo-2-methylquinazoline

Cat. No.: B11884101

Executive Summary

Objective: To provide a structural analysis of halogenated 2-methylquinazolines, focusing on
the impact of halogen substitution (CI, Br, 1) on crystal packing, intermolecular interactions, and
physicochemical properties relevant to drug development.

Target Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists.

Core Insight: While the 2-methylquinazoline scaffold is a privileged structure in kinase inhibitors
(e.g., EGFR inhibitors), its solid-state behavior is governed by a competition between

stacking and halogen bonding (

-hole interactions). This guide synthesizes known structural data to predict and validate packing
motifs in novel halogenated derivatives.

Structural Landscape & Data Comparison
Comparative Lattice Architectures

The following table aggregates crystallographic data from known 4-substituted and 2-
methylated quinazoline analogs. Note that while simple 4-halo-2-methylquinazolines are often
liquid or low-melting solids, their structural motifs are inferred from stable crystalline analogs.
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Compound Substituent  Space Packing Key Ref
e
Class (R) Group Motif Interaction
4-Alkoxy 4-Methoxy (Monoclinic) Herringbone (Centroid [1]
dist: 3.51 A)
Inverted
] 4-SMe-2- Planar
4-Thio Phenyl (Monoclinic) Sheets -stacking [2]
(3.714)
2-Me-4- ) Halogen
_ _ Zig-Zag
Thione Thione (CI- (Triclinic) Chains Bond (S---Cl, [3]
deriv) 3.48 A)
2-Me-4-O Layered Nl
-Me-4-Oxo - ayere
Salt Form el salt (Orthorhombi O(;ll Charge [4]
(HCl sl c) (0oD) Assisted HB

The Halogen Bond Advantage

In drug design, replacing a hydrogen or a methyl group with a halogen (ClI, Br, 1) introduces a

region of positive electrostatic potential (the

-hole) on the extension of the C-X bond.

e Mechanism: The

-hole interacts with nucleophiles (Lewis bases like carbonyl oxygens or ring nitrogens).

» Validation in Quinazolines: In 2-methylquinazoline-4-thione derivatives, a strict Type Il

Halogen Bond (

) is observed between the Sulfur atom and the ortho-Chloro substituent [3]. This restricts
conformational freedom, potentially locking a bioactive conformation.
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Experimental Protocols
Synthesis of 4-Chloro-2-methylquinazoline

Prerequisite for generating crystal candidates.
Reagents: 2-Methylquinazolin-4(3H)-one (1.0 eq),

(excess),
-Dimethylaniline (Cat.).

» Activation: Charge a dry round-bottom flask with 2-methylquinazolin-4(3H)-one.

Chlorination: Add

dropwise at 0°C under

atmosphere. Add catalytic dimethylaniline.

Reflux: Heat to 105°C for 3-4 hours. Monitor via TLC (30% EtOAc/Hexane).

Workup: Quench carefully into crushed ice/ammonia (

). Extract with DCM.[1]

Purification: Recrystallize from Hexane/EtOAc to obtain white needles suitable for X-ray.

Crystallization Strategy for Halogenated Analogs

Halogenated quinazolines often suffer from twinning or disorder. Use this Self-Validating
Protocol to ensure diffraction-quality crystals.

Method A: Slow Evaporation (Primary)
e Solvent: Ethanol/Acetone (1:1).
e Concentration: 15 mg/mL.

o Condition: 4°C (Fridge) in a semi-sealed vial (parafilm with 1 pinhole).
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Target: Block-like crystals (minimizes needle axis disorder).

Method B: Vapor Diffusion (Secondary)

Inner Vial: 20 mg compound in 1 mL THF.
Outer Reservoir: 5 mL Pentane.
Mechanism: Pentane slowly diffuses into THF, lowering solubility gently.

Outcome: High-quality prisms suitable for resolving halogen occupancy.

Visual Analysis Workflows
Crystallography & Analysis Pipeline

This diagram outlines the decision logic for solving these specific structures, accounting for

heavy atom effects (Br/l).
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Figure 1: Workflow for obtaining and validating crystal structures of halogenated heterocycles.

Halogen Bonding Interaction Logic

Understanding the geometry is critical for distinguishing a true halogen bond from a generic

van der Waals contact.
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Figure 2: Geometric criteria for validating halogen bonds in quinazoline crystal lattices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological
Activity - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Comparative Guide: Crystal Structure & Solid-State
Analysis of Halogenated 2-Methylquinazolines]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b11884101#crystal-structure-data-for-halogenated-
2-methylquinazolines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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